molecular formula C14H17N3O2S B2702395 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 922027-21-2

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2702395
CAS No.: 922027-21-2
M. Wt: 291.37
InChI Key: VFMYRDOUIPHVMT-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This molecule is structurally engineered with a thiophene ring and a cyclohexyl substituent, features commonly associated with enhanced pharmacokinetic properties and target engagement. The 1,3,4-oxadiazole core is extensively documented in scientific literature for its significant research potential in various fields. Studies on analogous structures have demonstrated that such compounds can exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making them valuable scaffolds for drug discovery and biochemical tool development . For instance, recent research has identified novel acetamide derivatives of 1,3,4-oxadiazole as potent inhibitors of HIV-1 Tat-mediated viral transcription, highlighting the potential of this chemical class in developing new antiviral agents . Furthermore, other 1,3,4-oxadiazol-2-yl acetamide derivatives have shown promise in anticancer research, with efficacy demonstrated against various human cancer cell lines . Researchers value this compound for probing structure-activity relationships (SAR) and as a key intermediate in the synthesis of more complex molecules for pharmacological and materials science applications. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-12(9-11-7-4-8-20-11)15-14-17-16-13(19-14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMYRDOUIPHVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the oxadiazole ring with cyclohexyl halides in the presence of a base.

    Attachment of the thiophene ring: The final step involves the acylation of the oxadiazole derivative with thiophene-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing oxadiazole and thiophene rings. For instance, derivatives similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide have shown significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Efficacy

A study reported that this compound exhibited notable cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve enzyme inhibition and receptor binding, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research indicates that oxadiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their metabolic pathways.

Case Study: Antimicrobial Screening

In a recent screening of several oxadiazole derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results highlight its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds with oxadiazole frameworks have been studied for their anti-inflammatory properties.

Neuroprotective Effects

Research into neuroprotective agents has identified several compounds that can protect neuronal cells from damage.

Potential Applications

Preliminary studies suggest that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This could be particularly relevant in conditions like Alzheimer's disease .

Synthesis and Development

The synthesis of this compound typically involves multi-step processes including cyclization reactions and acylation methods . The development of efficient synthetic routes remains crucial for scaling up production for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor binding: It can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA interaction: The compound may interact with DNA, leading to the inhibition of replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide with key analogs reported in the literature, focusing on substituent effects, synthetic strategies, and bioactivity.

Substituent Variations on the Oxadiazole Core
Compound Name Oxadiazole Substituent Acetamide Moiety Key Properties/Activities Reference
Target Compound Cyclohexyl 2-(thiophen-2-yl)acetamide N/A (hypothesized high lipophilicity)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl Pyrazine-linked acetamide Synthesized via S-alkylation; characterized by IR, NMR, MS
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide None (unsubstituted oxadiazole) 2-(thiophen-2-yl)acetamide Crystallized in monoclinic P21/c; synthesized via N-acylation
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide Indole-methyl Benzothiazole-linked acetamide Anticancer activity (IC50: 1.2–5.6 µM); characterized by HRMS, NMR

Key Observations :

  • Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound likely enhances lipophilicity compared to diphenylmethyl () or indole-methyl () substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Critical Factors :

  • The cyclohexyl group may require optimized reaction conditions due to steric hindrance during substitution.
  • Characterization would involve IR (C=O stretch ~1650–1700 cm⁻¹), NMR (thiophene protons at δ 6.8–7.5 ppm), and HRMS for confirmation .

Physicochemical and Structural Analysis

Predicted Physicochemical Properties
Property Target Compound 2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide ()
Molecular Formula C₁₅H₁₉N₃O₂S C₉H₈ClN₃O₂S
Molar Mass (g/mol) ~313.4 257.7
Density (g/cm³) ~1.3 (estimated) 1.479
pKa ~9.5 (amide NH) 9.82

Notes:

  • The cyclohexyl group increases molar mass and lipophilicity (clogP ~3.5) compared to smaller substituents.
  • Lower aqueous solubility is anticipated, necessitating formulation strategies for in vivo applications.
Crystallographic Insights

Though the target compound’s crystal structure is unreported, analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () crystallize in the monoclinic P21/c space group, with intermolecular N–H···O and C–H···S interactions stabilizing the lattice. Similar packing may occur in the target compound, influenced by the cyclohexyl group’s steric demands.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl hydrazine with appropriate carboxylic acids or acyl chlorides to form the oxadiazole ring. Subsequent acetamide formation can be achieved through acylation reactions. The structural formula is represented as follows:

C13H15N3O(Molecular Weight 229 28 g mol)\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}\quad (\text{Molecular Weight 229 28 g mol})

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. A study involving various oxadiazole derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines, particularly A549 (lung cancer) and C6 (glioma) cells. The IC50 values for some derivatives were reported as low as 0.14 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
4hA549<0.14Apoptosis induction
4fC68.16Caspase activation
4kA5497.48Mitochondrial depolarization

The mechanism of action for these compounds often involves the inhibition of key enzymes such as caspase-3 and matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the oxadiazole moiety have demonstrated antimicrobial activity. For instance, studies have shown that certain derivatives exhibit strong inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli16 μg/mL
Compound CCandida albicans8 μg/mL

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Anticancer Efficacy : A study published in Pharmaceutical Research investigated the effects of various oxadiazole derivatives on tumor growth in vivo. The results indicated a significant reduction in tumor size when treated with this compound compared to controls .
  • Mechanistic Insights : Another study explored the apoptotic pathways activated by this compound in lung cancer cells. The findings revealed that it not only induced apoptosis but also modulated cell cycle progression by increasing the population in the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?

  • Methodological Answer : A common approach involves coupling a 2-chloroacetamide intermediate with a pre-synthesized 5-cyclohexyl-1,3,4-oxadiazol-2-amine. For example, sodium azide (NaN₃) in a toluene/water solvent system under reflux can facilitate nucleophilic substitution (e.g., replacing chloride with thiophen-2-yl groups) . Optimization of reaction time (5–7 hours) and monitoring via TLC (hexane:ethyl acetate, 9:1) is critical for yield improvement. Post-reaction purification by recrystallization (ethanol) or column chromatography ensures product purity.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identification of C=O (amide I band, ~1650–1700 cm⁻¹), C-N (oxadiazole ring, ~1250–1350 cm⁻¹), and thiophene C-S (~700 cm⁻¹) stretches .
  • ¹H NMR : Distinct signals for cyclohexyl protons (δ 1.2–2.2 ppm, multiplet), thiophene protons (δ 6.8–7.5 ppm), and acetamide NH (δ 8.5–10 ppm, broad singlet) .
  • Melting Point Analysis : Consistency in melting points (e.g., >300°C for related oxadiazole derivatives) confirms crystallinity .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MESP), and charge distribution. For example, the thiophene ring’s electron-rich regions may dominate HOMO, while the oxadiazole contributes to LUMO, influencing reactivity . Software like Gaussian or ORCA is used, with solvent effects (ethanol/acetone) modeled via PCM. Validation against experimental UV-Vis or cyclic voltammetry data resolves discrepancies .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) arise from assay conditions (pH, temperature) or impurities. Mitigation steps:

  • Reproducibility Checks : Replicate assays under standardized protocols (e.g., LOX inhibition assays at pH 7.4, 25°C) .
  • HPLC Purity Analysis : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., cyclohexyl vs. aryl substitutions) to isolate pharmacophoric groups .

Q. How is crystallographic data analyzed for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) resolves molecular packing and bond angles. Key steps:

  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K cooling to minimize thermal motion .
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
  • Validation : R-factor (<5%) and residual electron density maps confirm accuracy .

Key Research Challenges

  • Stereochemical Control : Cyclohexyl substituents may introduce conformational flexibility, complicating crystallography. Molecular docking (AutoDock Vina) predicts dominant conformers in enzyme binding pockets .
  • Scale-Up Limitations : Low yields in multi-step syntheses (e.g., azide cyclization) require flow chemistry optimization .

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